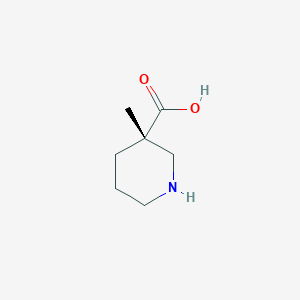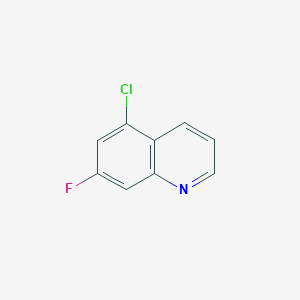
5-Chloro-6-iodoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and iodine atoms in the quinoline ring enhances its reactivity and potential for various chemical transformations.
準備方法
The synthesis of 5-Chloro-6-iodoquinoline can be achieved through several methods. One common approach involves the halogenation of quinoline derivatives. For instance, starting with 5-chloroquinoline, iodination can be carried out using iodine and an oxidizing agent such as potassium iodate under acidic conditions. Another method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a 5-chloroquinoline boronic acid derivative reacts with an iodoquinoline under palladium catalysis.
化学反応の分析
5-Chloro-6-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like potassium iodate. Major products formed from these reactions include various substituted quinolines and biaryl compounds.
科学的研究の応用
5-Chloro-6-iodoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 5-Chloro-6-iodoquinoline involves its interaction with biological targets such as enzymes and receptors. The chlorine and iodine atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can also interfere with DNA synthesis and repair processes, contributing to its antimicrobial and anticancer properties.
類似化合物との比較
5-Chloro-6-iodoquinoline can be compared with other halogenated quinoline derivatives such as 5-chloro-7-iodoquinolin-8-ol and 6-chloro-4-iodoquinoline. These compounds share similar structural features but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activities. The presence of different halogen atoms and their positions on the quinoline ring contribute to the uniqueness of each compound.
Similar compounds include:
- 5-Chloro-7-iodoquinolin-8-ol
- 6-Chloro-4-iodoquinoline
- 5-Bromo-6-iodoquinoline
These compounds are used in various applications, including medicinal chemistry and material science, similar to this compound.
特性
IUPAC Name |
5-chloro-6-iodoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVZHYWUKWMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)I)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2R)-2-methoxycyclobutyl]azanium;chloride](/img/structure/B8184389.png)

![Perfluorophenyl benzo[d]thiazole-2-sulfonate](/img/structure/B8184408.png)

![6-Azaspiro[3.4]octan-1-one HCl salt](/img/structure/B8184417.png)
![1-Methoxy-6-azaspiro[3.4]octane](/img/structure/B8184422.png)





